molecular formula C28H38N2O2 B1243810 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one CAS No. 228418-79-9

1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

Cat. No. B1243810
M. Wt: 434.6 g/mol
InChI Key: GXVHRYDXBSTHCF-UHFFFAOYSA-N
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Patent
US06358958B2

Procedure details

3-Phenyl-3-cyclohexanecarbonyl-butan-1-al (57.8 g, 224 mmol) was dissolved in methylene chloride (1650 mL) followed by addition of 1-(2-methoxyphenyl)piperazine hydrochloride (56.3 g, 246 mmol). Acetic acid (41 mL) may optionally be added to turn the slurry into a solution. To the stirred solution, sodium triacetoxyborohydride (60.3 g, 284 mmol)was slowly added. A slight exotherm resulted and a slurry was produced. The reaction mixture was stirred for an additional 3 hours at room temperature. The reaction was then quenched by addition of 2.0 N sodium hydroxide (1050 mL) producing a pH of about 10 for the quenched reaction mixture. The mixture was then extracted with methylene chloride (2 times, 1L and 300 mL). The organic extracts were combined, washed successively with 1.0 N HCl (600 mL), 1.0 N sodium hydroxide (600 mL), brine (600 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to provide the final title compound as a thick oil;
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
1650 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
60.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:12]([CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[O:13])([CH3:11])[CH2:8][CH:9]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[N:29]1[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[N:29]1[CH2:34][CH2:33][N:32]([CH2:9][CH2:8][C:7]([C:12]([CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[O:13])([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH3:11])[CH2:31][CH2:30]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
57.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC=O)(C)C(=O)C1CCCCC1
Name
Quantity
1650 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
56.3 g
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)N1CCNCC1
Step Three
Name
Quantity
41 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
60.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slight exotherm resulted
CUSTOM
Type
CUSTOM
Details
a slurry was produced
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by addition of 2.0 N sodium hydroxide (1050 mL)
CUSTOM
Type
CUSTOM
Details
producing a pH of about 10
CUSTOM
Type
CUSTOM
Details
for the quenched reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with methylene chloride (2 times, 1L and 300 mL)
WASH
Type
WASH
Details
washed successively with 1.0 N HCl (600 mL), 1.0 N sodium hydroxide (600 mL), brine (600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCC(C)(C1=CC=CC=C1)C(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.